(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride
CAS No.: 1354951-65-7
Cat. No.: VC3393381
Molecular Formula: C6H6BrCl3N2
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354951-65-7 |
|---|---|
| Molecular Formula | C6H6BrCl3N2 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (4-bromo-2,6-dichlorophenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H5BrCl2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H |
| Standard InChI Key | NOPWHDDHOTUPLV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)NN)Cl)Br.Cl |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)NN)Cl)Br.Cl |
Introduction
Physical and Chemical Properties
(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride possesses distinctive physical and chemical characteristics that are central to understanding its behavior in various applications. These properties determine its solubility, reactivity, and stability under different conditions.
Basic Physical Properties
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1354951-65-7 |
| Molecular Formula | C6H6BrCl3N2 |
| Molecular Weight | 292.4 g/mol |
| Physical State | Solid |
| Color | Typically off-white to pale yellow |
| Solubility | Soluble in polar organic solvents and water |
The molecular structure features a phenyl ring with bromine at the para position (C-4) and chlorine atoms at both ortho positions (C-2 and C-6). The hydrazine group is directly attached to the phenyl ring, with the compound existing as the hydrochloride salt.
Spectroscopic Properties
While the search results don't provide specific spectroscopic data, typical characteristics of similar halogenated phenylhydrazines include:
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IR spectroscopy: Characteristic N-H stretching bands in the 3200-3400 cm⁻¹ region
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NMR spectroscopy: Distinctive patterns reflecting the symmetrical substitution of the phenyl ring
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Mass spectrometry: Characteristic isotope patterns due to the presence of bromine and chlorine atoms
Synthesis Methods
The synthesis of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride involves specific chemical transformations that allow for the efficient preparation of this specialized compound.
Laboratory Synthesis
The primary synthetic route involves the reaction of 4-bromo-2,6-dichloronitrobenzene with hydrazine hydrate under controlled conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydrazine nucleophile replaces the nitro group on the aromatic ring.
The general synthetic procedure involves:
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Reaction of 4-bromo-2,6-dichloronitrobenzene with excess hydrazine hydrate
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Conducting the reaction under reflux conditions in a suitable solvent (typically ethanol or methanol)
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Converting the resulting hydrazine derivative to the hydrochloride salt by treatment with hydrochloric acid
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Isolation and purification of the final product
This synthetic approach is advantageous due to its relatively straightforward procedure and the generally good yields obtained. The reflux conditions enable sufficient energy for the substitution reaction to proceed efficiently, while the subsequent salt formation improves the stability and handling properties of the final product.
Industrial Production
Industrial production of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride follows synthetic pathways similar to laboratory methods but employs specialized equipment and techniques to ensure efficiency, safety, and product quality at larger scales.
Scale-Up Considerations
The industrial synthesis involves careful control of reaction conditions to ensure high yield and purity. Key considerations in the scale-up process include:
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Precise temperature control to manage the exothermic nature of the hydrazine reaction
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Efficient mixing systems to ensure homogeneity in large reaction vessels
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Controlled addition rates of reagents to minimize side reactions
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Specialized equipment for handling hydrazine, which presents safety hazards due to its toxicity and potential reactivity
Advanced Production Technologies
Modern industrial production may employ continuous flow reactors and automated systems to enhance efficiency and scalability. These technologies offer several advantages over traditional batch processes:
The industrial production of this compound requires stringent safety protocols due to the hazardous nature of some reagents involved, particularly hydrazine derivatives, which present toxicity and potential explosion hazards.
Applications in Scientific Research
(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride has diverse applications across multiple scientific disciplines, serving as both a research tool and a synthetic intermediate.
Applications in Chemistry
In the field of chemistry, this compound serves as a valuable reagent and building block for various synthetic transformations:
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Synthesis of heterocyclic compounds, particularly nitrogen-containing ring systems
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Preparation of hydrazones through condensation with carbonyl compounds
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Development of novel functional materials with specific electronic properties
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Study of structure-reactivity relationships in halogenated aromatic systems
The unique substitution pattern of this compound allows for selective reactivity, making it useful in the development of complex molecular architectures where specific regiochemical control is required.
Applications in Biology and Biochemistry
In biological research, halogenated phenylhydrazines like (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride may serve as:
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Enzyme inhibitors for studying biochemical pathways
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Probes for investigating protein-ligand interactions
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Tools for structural biology studies
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Reagents for bioconjugation chemistry
The compound's ability to interact with specific biological targets can be attributed to its electronic properties and steric characteristics, which allow for selective binding to enzyme active sites or other biomolecular targets.
Applications in Medicinal Chemistry
The compound has potential applications in medicinal chemistry and pharmaceutical research:
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As a building block for constructing drug candidates
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In the synthesis of compounds with potential pharmacological activity
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For developing structure-activity relationships in drug discovery programs
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As a chemical tool for investigating disease mechanisms
The presence of halogen atoms can contribute to enhanced metabolic stability and altered pharmacokinetic properties in drug molecules, making halogenated compounds of particular interest in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride is largely determined by the hydrazine functional group in combination with the electronic effects imposed by the halogenated phenyl ring.
Nucleophilic Properties
The hydrazine group exhibits nucleophilic character, allowing it to react with various electrophilic species:
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Condensation with aldehydes and ketones to form hydrazones
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Reaction with acid chlorides or anhydrides to form hydrazides
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Participation in cycloaddition reactions for heterocycle formation
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Nucleophilic substitution reactions with appropriate substrates
Electronic Effects of Halogen Substituents
The presence of bromine and chlorine substituents on the phenyl ring significantly affects the electronic distribution within the molecule:
Stability Considerations
As a hydrochloride salt, the compound exhibits enhanced stability compared to the free base:
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Reduced susceptibility to air oxidation
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Improved shelf life and storage properties
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Decreased sensitivity to light and heat
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Better handling characteristics in laboratory settings
Comparison with Similar Compounds
(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride exhibits distinct characteristics when compared to structurally related compounds. These differences arise primarily from its specific substitution pattern on the phenyl ring.
Structural Analogs
Several related compounds differ in their halogenation pattern or functional group attachments:
| Compound | Structural Difference | Key Property Distinction |
|---|---|---|
| Phenylhydrazine | Lacks halogen substituents | Higher nucleophilicity, less stable |
| (4-Bromo-2-chlorophenyl)hydrazine | Contains one less chlorine atom | Different electronic distribution, altered reactivity |
| (4-Bromo-2,6-dimethylphenyl)hydrazine | Methyl groups instead of chlorine | Electron-donating effect of methyl groups creates opposing electronic influence |
| 4-Bromo-2-chloroaniline | Primary amine instead of hydrazine | Different nucleophilicity profile, fewer reactive sites |
The specific substitution pattern of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride imparts unique chemical and biological properties compared to these related compounds.
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